Adenosine kinase inhibitor GP515 Adenosine kinase inhibitor GP515
Brand Name: Vulcanchem
CAS No.: 144928-48-3
VCID: VC0130600
InChI: InChI=1S/C10H13BrN6O3/c11-7-4-8(13)14-2-15-9(4)17(16-7)10-6(19)5(18)3(1-12)20-10/h2-3,5-6,10,18-19H,1,12H2,(H2,13,14,15)/t3-,5-,6-,10-/m1/s1
SMILES: C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N
Molecular Formula: C10H13BrN6O3
Molecular Weight: 345.15 g/mol

Adenosine kinase inhibitor GP515

CAS No.: 144928-48-3

Main Products

VCID: VC0130600

Molecular Formula: C10H13BrN6O3

Molecular Weight: 345.15 g/mol

Adenosine kinase inhibitor GP515 - 144928-48-3

CAS No. 144928-48-3
Product Name Adenosine kinase inhibitor GP515
Molecular Formula C10H13BrN6O3
Molecular Weight 345.15 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(4-amino-3-bromopyrazolo[3,4-d]pyrimidin-1-yl)-5-(aminomethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H13BrN6O3/c11-7-4-8(13)14-2-15-9(4)17(16-7)10-6(19)5(18)3(1-12)20-10/h2-3,5-6,10,18-19H,1,12H2,(H2,13,14,15)/t3-,5-,6-,10-/m1/s1
Standard InChIKey LTTBFVDMHCIDPM-BHBWVORQSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(N=C2Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N
SMILES C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N
Synonyms 4-amino-1-(5-amino-5-deoxy-1-beta-D-ribofuranosyl)-3-bromopyrazolo(3,4-d)pyrimidine
adenosine kinase inhibitor GP515
GP 1-515
GP-1-515
PubChem Compound 132663
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator